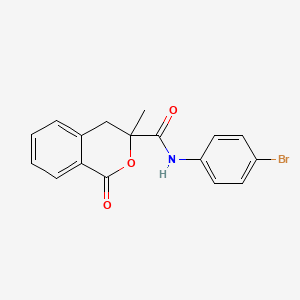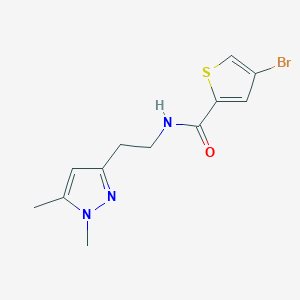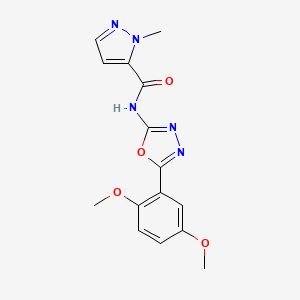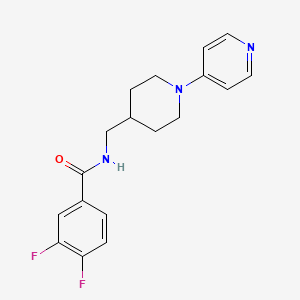
2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known to possess a wide range of biochemical and physiological effects, which make it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A significant area of research has been the synthesis of piperazine-based tertiary amino alcohols and their derivatives, exploring their antitumor activities and effects on tumor DNA methylation processes in vitro. For instance, Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, highlighting the potential antitumor applications of these compounds through their impact on DNA methylation processes (Hakobyan et al., 2020). This suggests a potential avenue for research into compounds like 2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, focusing on their synthesis and evaluation for antitumor properties.
Chemical Synthesis Techniques
Another aspect of scientific research pertains to the optimization of synthesis techniques for related compounds. Wang Jin-peng (2013) detailed the synthesis of a closely related compound, providing insights into optimal technological parameters like raw material ratios, reaction times, and temperatures. Such studies are crucial for developing efficient and scalable synthesis methods for research and therapeutic applications (Wang Jin-peng, 2013).
Antimicrobial and Antifungal Studies
Further research includes the synthesis of new compounds with potential antimicrobial and antifungal properties. Patel and Agravat (2007) synthesized new pyridine derivatives, including piperazine and morpholine moieties, and evaluated their antibacterial and antifungal activities. This highlights the potential of piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
Anticancer Evaluation
The synthesis and evaluation of novel compounds for anticancer activity is another critical area of research. Bondock and Gieman (2015) explored the antibacterial and anticancer efficacy of new 2-chloro-3-hetarylquinolines, demonstrating the process of synthesizing such compounds and their potential therapeutic applications (Bondock & Gieman, 2015).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and patient-specific factors. Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Propriétés
IUPAC Name |
2-[4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13-12-14(20)2-3-15(13)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGIRIOXRBSXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)
amino}acetamide](/img/structure/B2956498.png)


![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)
![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)
![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)
![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)


![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid](/img/structure/B2956520.png)